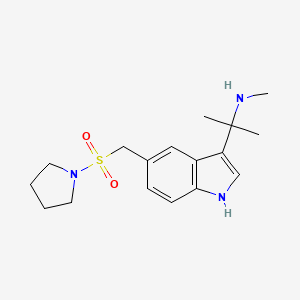
Almotriptan Impurity H
Vue d'ensemble
Description
A metabolite of Almotriptan
Activité Biologique
Almotriptan Impurity H is a specific impurity associated with Almotriptan, a medication primarily used for the acute treatment of migraine headaches. Understanding the biological activity of this impurity is crucial for ensuring the safety and efficacy of Almotriptan formulations. This article reviews the available literature on this compound, focusing on its pharmacological properties, synthesis, and implications in pharmaceutical quality control.
This compound has a molecular formula with a molecular weight of approximately 335.5 g/mol. Its structure includes a pyrrolidinylsulfonylmethyl group, which contributes to its pharmacological activity and interactions within biological systems. The chemical structure influences its behavior as an impurity in pharmaceutical formulations, potentially affecting drug quality assessments and therapeutic outcomes.
Synthesis
The synthesis of Almotriptan and its related impurities has been documented in various patents. A notable method involves the reaction of 4-(1-pyrrolidinylsulfonylmethyl)phenylhydrazine with sodium or potassium 4-chloro-1-hydroxybutane-1-sulfonate. This process leads to the formation of Almotriptan through a series of steps, including methylation using formaldehyde and sodium tetrahydroborate, resulting in high purity yields significant for pharmaceutical manufacturing.
Biological Activity
Almotriptan itself is a selective agonist for serotonin receptors (5-HT1B/1D), which are crucial in the treatment of migraines. The presence of impurities like this compound can influence the pharmacokinetics and pharmacodynamics of the drug. Research indicates that impurities may alter absorption rates and therapeutic outcomes, highlighting the importance of monitoring these compounds during drug formulation .
Pharmacokinetics and Pharmacodynamics
Studies have shown that impurities can affect the absorption and distribution of drugs within the body. For example, iontophoresis has been explored as a method to enhance transdermal delivery of Almotriptan, suggesting that impurities may influence skin permeability and drug delivery efficiency. Additionally, the presence of this compound could modify the drug's interaction with serotonin receptors, potentially impacting efficacy.
Quality Control Implications
In pharmaceutical applications, controlling impurities is essential for ensuring drug safety and efficacy. This compound plays a role in quality control during the production of Almotriptan formulations. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly employed to quantify impurities and ensure compliance with safety standards .
Comparative Analysis
The following table summarizes structural similarities between this compound and other triptan compounds:
| Compound | Structure Type | Primary Use | Key Differences |
|---|---|---|---|
| Almotriptan | Triptan | Migraine treatment | Unique sulfonylmethyl group |
| Sumatriptan | Triptan | Migraine treatment | Different side chains |
| Rizatriptan | Triptan | Migraine treatment | Varies in receptor affinity |
| Zolmitriptan | Triptan | Migraine treatment | Different metabolic profile |
This compound is unique due to its specific structural features that influence its behavior as an impurity in pharmaceutical formulations.
Propriétés
IUPAC Name |
N-methyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-17(2,18-3)15-11-19-16-7-6-13(10-14(15)16)12-23(21,22)20-8-4-5-9-20/h6-7,10-11,18-19H,4-5,8-9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKLUEVZWJJXNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















